Canrenone-d6
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Overview
Description
Canrenone-d6 is a deuterium-labeled derivative of canrenone, a well-known antimineralocorticoid. Canrenone itself is an active metabolite of spironolactone, widely used in the treatment of conditions like primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism, such as heart failure . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Canrenone-d6 involves the deuteration of canrenone. One common method includes dissolving a lactone substance in an organic solvent, adding a catalyst and an auxiliary agent, and reacting under controlled conditions. For instance, the reaction can be carried out at temperatures ranging from 50 to 80 degrees Celsius using solvents like cyclohexane, toluene, or methyltetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-efficiency, low-cost preparation techniques to ensure the purity and yield of the final product. The use of advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is common for quality control .
Chemical Reactions Analysis
Types of Reactions: Canrenone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Substitution reactions can occur, especially at the deuterium-labeled positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterium-labeled alcohols.
Scientific Research Applications
Canrenone-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of canrenone and its metabolites.
Biology: Helps in studying the metabolic pathways of canrenone and its interactions with biological molecules.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of canrenone in the body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Canrenone-d6, like canrenone, acts as an antimineralocorticoid by antagonizing the mineralocorticoid receptor. This prevents the receptor from being activated by aldosterone, leading to increased excretion of sodium and water while retaining potassium . The molecular targets include the mineralocorticoid receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Spironolactone: The parent compound of canrenone, used as a diuretic and antihypertensive agent.
Eplerenone: Another antimineralocorticoid with a similar mechanism of action but different pharmacokinetic properties.
Finerenone: A newer selective mineralocorticoid receptor antagonist with promising cardiovascular and renal benefits.
Uniqueness of Canrenone-d6: The deuterium labeling in this compound provides unique advantages in research, particularly in mass spectrometry, where it serves as a stable isotope-labeled internal standard. This makes it highly valuable for precise quantitation and metabolic studies .
Properties
Molecular Formula |
C22H28O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D |
InChI Key |
UJVLDDZCTMKXJK-SVSNLBSISA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Origin of Product |
United States |
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